molecular formula C23H16BrN3O B11682744 N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11682744
M. Wt: 430.3 g/mol
InChI Key: VJTWVRGIXPPDDH-MFKUBSTISA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves heating the mixture to facilitate the formation of the Schiff base hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives.

Scientific Research Applications

N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: Schiff base hydrazones, including this compound, have been investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In material science, the compound can be used in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its quinoline ring structure, which imparts distinct electronic properties and potential for forming stable metal complexes. This makes it particularly valuable in coordination chemistry and material science applications.

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16BrN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+

InChI Key

VJTWVRGIXPPDDH-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4Br

Origin of Product

United States

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